Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride typically involves the reaction of pyrimidine derivatives with methylamine. One common method includes the following steps:
Starting Materials: Pyrimidine-2-carbaldehyde and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride in a solvent like methanol.
Procedure: Pyrimidine-2-carbaldehyde is reacted with methylamine under reflux conditions, followed by the addition of sodium borohydride to reduce the intermediate imine to the desired amine.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity pyrimidine derivatives and methylamine.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Catalysts: Use of catalysts such as palladium on carbon to enhance reaction rates.
Purification: Large-scale purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine: Another pyrimidine derivative with different substituents.
Uniqueness
Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2839143-25-6 |
---|---|
Molekularformel |
C7H13Cl2N3 |
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
N-methyl-1-pyrimidin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(8-2)7-9-4-3-5-10-7;;/h3-6,8H,1-2H3;2*1H |
InChI-Schlüssel |
ZZFWUPPRYTYSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CC=N1)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.